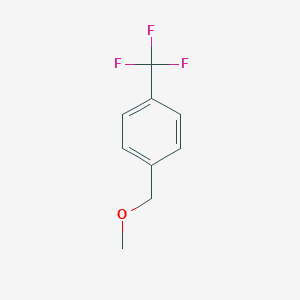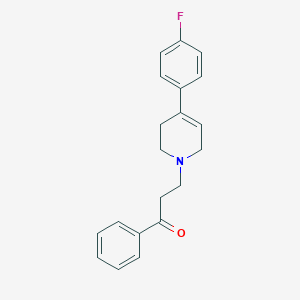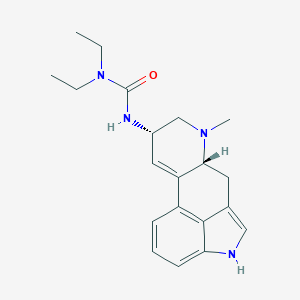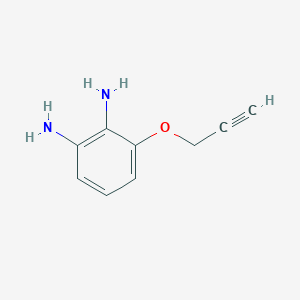
3-Prop-2-ynoxybenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-2-ynoxybenzene-1,2-diamine, also known as PBDA, is a compound that has been studied for its potential use in various scientific research applications. PBDA is a diamine compound that contains a prop-2-ynoxy group attached to a benzene ring. This compound has been synthesized using various methods and has shown potential in a variety of scientific research fields.
Mechanism Of Action
3-Prop-2-ynoxybenzene-1,2-diamine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This is accomplished by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-3. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication.
Biochemical And Physiological Effects
3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
3-Prop-2-ynoxybenzene-1,2-diamine has a number of advantages as a research tool. It is relatively easy to synthesize and has been shown to be effective in a variety of research applications. However, there are also some limitations to its use. 3-Prop-2-ynoxybenzene-1,2-diamine is relatively unstable and can decompose under certain conditions, which can make it difficult to work with in the laboratory.
Future Directions
There are a number of potential future directions for research involving 3-Prop-2-ynoxybenzene-1,2-diamine. One possible direction is the development of new cancer treatments based on 3-Prop-2-ynoxybenzene-1,2-diamine's anti-cancer properties. Another potential direction is the study of 3-Prop-2-ynoxybenzene-1,2-diamine's anti-inflammatory and antioxidant properties for the development of treatments for a variety of diseases. Additionally, further research is needed to better understand the mechanism of action of 3-Prop-2-ynoxybenzene-1,2-diamine and to identify any potential side effects or limitations to its use.
Synthesis Methods
3-Prop-2-ynoxybenzene-1,2-diamine can be synthesized using a variety of methods, including the reaction of 3-bromo-2-propyn-1-ol with 1,2-diaminobenzene in the presence of a palladium catalyst. Another method involves the reaction of 4-nitrophenylacetylene with 1,2-diaminobenzene in the presence of a copper catalyst. These methods have been successful in producing 3-Prop-2-ynoxybenzene-1,2-diamine in high yields.
Scientific Research Applications
3-Prop-2-ynoxybenzene-1,2-diamine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
properties
CAS RN |
146843-06-3 |
|---|---|
Product Name |
3-Prop-2-ynoxybenzene-1,2-diamine |
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-prop-2-ynoxybenzene-1,2-diamine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h1,3-5H,6,10-11H2 |
InChI Key |
DBJAQMBBMAYNSM-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=CC(=C1N)N |
Canonical SMILES |
C#CCOC1=CC=CC(=C1N)N |
synonyms |
1,2-Benzenediamine, 3-(2-propynyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



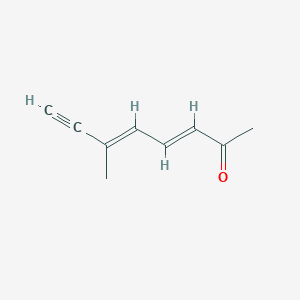
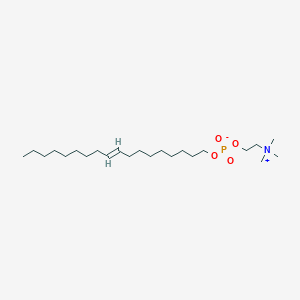
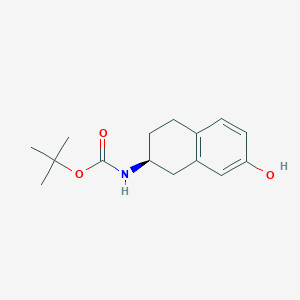
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
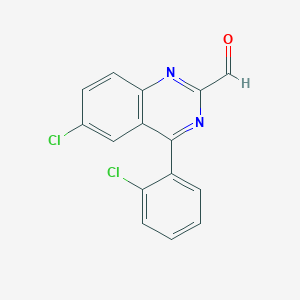


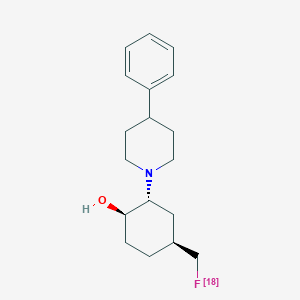

![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)

